2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene
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Overview
Description
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is an organic compound with the molecular formula C24H29N3. This compound is characterized by the presence of azido and bis(2,6-di(propan-2-yl)phenyl) groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene typically involves the azidation of a precursor compound, such as 2,6-diisopropylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired azido compound. The general synthetic route can be summarized as follows:
Starting Material: 2,6-diisopropylaniline
Reaction: The aniline derivative is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 2-azido-1,3-di(propan-2-yl)benzene
- 2,6-diisopropylphenylazide
- 1-azido-2,6-diisopropylbenzene
Uniqueness
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene is unique due to the presence of two bulky 2,6-di(propan-2-yl)phenyl groups, which can influence its reactivity and steric properties. This makes it distinct from other azido compounds and can lead to different reaction outcomes and applications.
Properties
CAS No. |
745024-77-5 |
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Molecular Formula |
C30H37N3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene |
InChI |
InChI=1S/C30H37N3/c1-18(2)22-12-9-13-23(19(3)4)28(22)26-16-11-17-27(30(26)32-33-31)29-24(20(5)6)14-10-15-25(29)21(7)8/h9-21H,1-8H3 |
InChI Key |
SAUCZMJNTMAKPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=CC=C3C(C)C)C(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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